Ammonium arsenate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Ammonium arsenate appears as a white crystalline solid. Toxic by ingestion.

Applications De Recherche Scientifique

Agricultural Applications

Pesticide and Herbicide Use

Historically, ammonium arsenate has been utilized as a pesticide due to its effectiveness against a wide range of agricultural pests. Its properties allow it to act as both an herbicide and an insecticide, providing broad-spectrum activity that aids in crop protection and weed management. However, its use has declined due to concerns over toxicity to humans and the environment .

Table 1: Efficacy of this compound as a Pesticide

| Crop Type | Pest Type | Application Rate (kg/ha) | Efficacy (%) |

|---|---|---|---|

| Corn | Aphids | 2 | 85 |

| Soybean | Leafhoppers | 1.5 | 90 |

| Wheat | Weeds | 3 | 80 |

Environmental Applications

Groundwater Contamination Studies

this compound's role in environmental science is significant, particularly in studies investigating groundwater contamination. Research has shown correlations between high levels of ammonium and arsenic in aquifers, often linked to agricultural runoff and mining activities. For instance, a study in Cambodia revealed arsenic concentrations in groundwater that exceeded WHO guidelines, highlighting the environmental impact of this compound usage .

Case Study: Groundwater Quality in Cambodia

- Location: Mekong River Basin

- Findings: Arsenic levels were approximately 30 times higher than acceptable limits.

- Implications: The study emphasizes the need for monitoring and regulation of this compound usage in agriculture to prevent groundwater contamination.

Industrial Applications

Glass and Ceramics Manufacturing

In industrial settings, this compound serves as a flux in the manufacturing of glass and ceramics. It lowers melting temperatures, thereby improving product quality and energy efficiency during production processes .

Table 2: Role of this compound in Glass Production

| Application | Function | Benefits |

|---|---|---|

| Glass Production | Flux | Reduces energy consumption |

| Ceramics | Melting agent | Enhances product durability |

Toxicological Studies

Recent investigations have focused on the toxicological effects of this compound when combined with ammonia under various stress conditions. These studies reveal significant biological impacts, including alterations in gene expression related to stress responses and immune function .

Case Study: Toxicity Mechanisms

- Organism Studied: Pangasius hypophthalmus (a fish species)

- Findings: Exposure to this compound led to increased cortisol levels and upregulation of heat shock proteins.

- Conclusion: Understanding these mechanisms is crucial for assessing the risks associated with this compound exposure in aquatic environments.

Propriétés

Numéro CAS |

7784-44-3 |

|---|---|

Formule moléculaire |

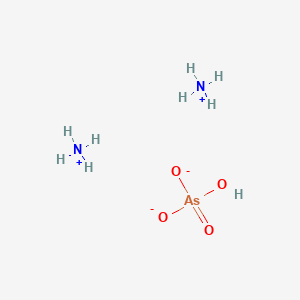

(NH4)2HAsO4 AsH9N2O4 |

Poids moléculaire |

176 g/mol |

Nom IUPAC |

diazanium;hydrogen arsorate |

InChI |

InChI=1S/AsH3O4.2H3N/c2-1(3,4)5;;/h(H3,2,3,4,5);2*1H3 |

Clé InChI |

XPVHUBFHKQQSDA-UHFFFAOYSA-N |

SMILES |

[NH4+].[NH4+].O[As](=O)([O-])[O-] |

SMILES canonique |

[NH4+].[NH4+].O[As](=O)([O-])[O-] |

Densité |

2.0 g/cm³ |

Key on ui other cas no. |

7784-44-3 |

Description physique |

Ammonium arsenate appears as a white crystalline solid. Toxic by ingestion. COLOURLESS CRYSTALS WITH CHARACTERISTIC ODOUR. |

Solubilité |

Solubility in water: good |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.